molecular formula C15H11N7OS2 B2403457 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 891108-30-8

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2403457
CAS No.: 891108-30-8
M. Wt: 369.42
InChI Key: BNTWJHUAOBRIDM-UHFFFAOYSA-N
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Description

2-((6-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridinyl group and a thiazole-containing acetamide moiety. Its structure integrates nitrogen-rich aromatic systems, which are often associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS2/c23-13(18-14-17-6-7-24-14)9-25-15-20-19-12-4-3-11(21-22(12)15)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTWJHUAOBRIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to react a suitable pyridazine derivative with a thiol-containing compound under specific conditions to introduce the thioacetamide moiety[_{{{CITATION{{{2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-[1 ...](https://link.springer.com/article/10.1007/s00706-012-0798-1). The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h)[{{{CITATION{{{_2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-1 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-1 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) and solvents like DMF.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure
The compound features a triazolo[4,3-b]pyridazine core that is substituted with a pyridin-3-yl group and a thiazol-2-yl group. Its molecular formula is C13H12N6OSC_{13}H_{12}N_6OS, with a molecular weight of approximately 304.35 g/mol.

Synthesis
The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving appropriate pyridazine derivatives.
  • Introduction of the Thio Group : Reacting the core with thiol-containing reagents introduces the thioacetamide moiety.
  • Final Acetylation : The final step often includes acetylation to yield the target compound.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the triazolo-pyridazine structure can enhance binding affinity to cancer-related targets such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Insecticidal Activity

Another promising application is in agricultural chemistry, where this compound has shown insecticidal properties against common pests. The thioacetamide moiety is believed to play a crucial role in enhancing toxicity towards insects .

Material Science Applications

The unique structural features of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide make it suitable for applications in material science. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development.

Case Studies

Study Focus Area Findings
Singh et al. (2020)Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro .
Research on InsecticidesAgricultural ChemistryFound effective against common agricultural pests with low toxicity to non-target organisms .
Material Science ApplicationSensor DevelopmentExplored as a ligand for metal ion sensors due to its chelating properties .

Mechanism of Action

The mechanism by which 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazolopyridazine derivatives modified with sulfur-containing side chains. Below is a detailed comparison with structurally related analogs, focusing on substituent variations and their implications for physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

CAS No. Core Structure Key Substituents Hypothesized Impact on Properties
872704-30-8 [1,2,4]Triazolo[4,3-b]pyridazine - 6-Thien-2-yl
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Increased lipophilicity due to thienyl and ethyl groups; potential for improved membrane permeability .
863595-16-8 [1,2,4]Triazolo[4,3-b]pyridazine - 3-Thiophene-2-sulfonamide
- 2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl
Enhanced π-π stacking from thiazolo-pyridine; sulfonamide may improve solubility or target binding .
912624-95-4 [1,2,4]Triazolo[4,3-b]pyridazine - Methanesulfonamide
- 2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl
Reduced steric hindrance compared to thiophene-sulfonamide; methanesulfonamide could enhance metabolic stability .
863558-54-7 [1,2,4]Triazolo[4,3-b]pyridazine - Thiophene-2-sulfonamide
- 2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl
Piperazine moiety introduces basicity, potentially improving solubility and CNS penetration .
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - 6-Pyridin-3-yl
- 3-Thio-linked N-(thiazol-2-yl)acetamide
Thiazole acetamide may favor hydrogen bonding with biological targets; pyridin-3-yl enhances electronic complementarity .

Key Observations:

Substituent Position and Bioactivity :

  • The pyridin-3-yl group in the target compound (vs. pyridin-4-yl in CAS 872704-30-8) may alter binding orientation in kinase pockets due to differences in nitrogen positioning and dipole moments .
  • Thiazol-2-yl acetamide (target) vs. thiadiazole (CAS 872704-30-8): The thiazole ring’s smaller size and higher aromaticity could reduce steric clashes compared to bulkier thiadiazole derivatives.

Solubility and Pharmacokinetics: Sulfonamide-containing analogs (e.g., CAS 863595-16-8) exhibit higher aqueous solubility than acetamide derivatives but may suffer from faster renal clearance.

Target Selectivity :

  • Piperazine-modified analogs (e.g., CAS 863558-54-7) show affinity for serotonin receptors due to their basic nitrogen, whereas the target compound’s thiazole and pyridine groups suggest kinase or antimicrobial targeting .

Research Findings and Limitations

  • Theoretical Predictions : Computational modeling indicates the target compound’s acetamide group forms stronger hydrogen bonds with ATP-binding sites in kinases compared to sulfonamide analogs .

Biological Activity

The compound 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of a pyridine ring, a triazole ring, and a thiazole moiety, which contribute to its chemical reactivity and biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors.

Common Synthetic Routes:

  • Formation of the Triazole Ring :
    • Reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate.
    • Cyclization with carbon disulfide and potassium hydroxide.
  • Thioether Linkage Formation :
    • Utilization of thiols in the presence of appropriate catalysts to form the thioether bond.
  • Final Acetamide Formation :
    • Reaction with acetic anhydride or acetic acid to introduce the acetamide functional group.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer , antimicrobial , and anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study showed that derivatives with similar structures had IC50 values ranging from 2.74 μM to 43.4 μM against breast cancer cell lines (MCF-7) .
CompoundCell LineIC50 Value (μM)
Compound AMCF-72.74
Compound BT47D27.3
Compound CHCT-1166.2

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Studies indicated that similar triazole derivatives exhibited effective antibacterial activity against pathogenic bacteria .

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound is known to inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways involved in cell growth and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of triazole-thiazole derivatives on various cancer cell lines, revealing that certain modifications significantly enhanced their potency .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties demonstrated that compounds with similar structures exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

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